(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate

Catalog No.
S843994
CAS No.
1305332-65-3
M.F
C10H9N3O2
M. Wt
203.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acryl...

CAS Number

1305332-65-3

Product Name

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate

IUPAC Name

methyl (E)-3-(1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-enoate

Molecular Formula

C10H9N3O2

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H9N3O2/c1-15-9(14)3-2-7-4-8-6-12-13-10(8)11-5-7/h2-6H,1H3,(H,11,12,13)/b3-2+

InChI Key

PYBXJLHUQAFETJ-NSCUHMNNSA-N

SMILES

COC(=O)C=CC1=CC2=C(NN=C2)N=C1

Canonical SMILES

COC(=O)C=CC1=CC2=C(NN=C2)N=C1

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(NN=C2)N=C1

    Medicinal Chemistry and Drug Discovery:

      Scientific Field: Medicinal chemistry and pharmacology.

      Summary: Researchers investigate the compound’s potential as a drug candidate. They explore its interactions with biological targets, such as enzymes or receptors, aiming to develop novel therapies.

      Methods of Application: Synthesis of the compound using established methods (e.g., Smolobochkin et al).

      Results: Evaluation of its binding affinity, pharmacokinetics, and efficacy against specific diseases (e.g., cancer, inflammation, or metabolic disorders).

    PPARα Agonists for Dyslipidemia Treatment:

      Scientific Field: Biochemistry and molecular biology.

      Summary: Researchers design PPARα agonists based on the pyrazolo[3,4-b]pyridine scaffold. These compounds activate peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism.

      Methods of Application: Structural analysis, ligand binding studies, and in vitro assays (e.g., Jian et al).

      Results: Identification of potent PPARα agonists with potential therapeutic applications in dyslipidemia management.

    Energetic Ionic Compounds:

      Scientific Field: Energetic materials and explosives.

      Summary: Researchers synthesize 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, an energetic ionic compound.

      Methods of Application: Practical synthetic routes (e.g., RSC ).

      Results: Demonstrated good detonation performance and low sensitivities.

    Antibacterial Agents:

      Scientific Field: Microbiology and pharmacology.

      Summary: Scientists evaluate pyrazolo[3,4-d]pyrimidines (related compounds) for antibacterial activity.

      Methods of Application: In vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E.

      Results: Assessment of potency and potential as novel antibiotics.

    Tropomyosin Receptor Kinase (TRK) Inhibitors:

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is an organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine moiety attached to a methyl acrylate functional group. This compound features a double bond between the carbon atoms in the acrylate group, contributing to its reactivity and potential biological activity. The presence of the pyrazole ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Typical of unsaturated esters. These include:

  • Nucleophilic Additions: The double bond in the acrylate can react with nucleophiles, leading to the formation of more complex molecules.
  • Polymerization: Under appropriate conditions, this compound can participate in polymerization reactions, forming polymers that may have useful properties.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, yielding the corresponding acid and alcohol.

The biological activity of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate has been explored in various studies. Compounds containing pyrazole rings are known for their diverse pharmacological effects, including:

  • Antitumor Activity: Some pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound may also demonstrate activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Several synthesis methods for (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate have been reported:

  • Condensation Reactions: This involves the reaction between methyl acrylate and a suitable pyrazole derivative under acidic or basic conditions.
  • Michael Addition: A Michael addition reaction can be employed where a nucleophile adds to the α,β-unsaturated carbonyl compound derived from a pyrazole precursor.
  • Cyclization Reactions: Specific cyclization techniques may also yield this compound through the formation of the pyrazole ring followed by esterification.

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Material Science: Its polymerizable nature may find use in creating new materials with specific properties.
  • Biological Research: It serves as a tool for studying biological pathways related to its activity.

Interaction studies involving (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate typically focus on its binding affinity to various biological targets. These studies aim to elucidate:

  • Mechanism of Action: Understanding how this compound interacts at the molecular level with enzymes or receptors.
  • Selectivity: Evaluating whether it selectively inhibits or activates specific biological pathways compared to similar compounds.

Several compounds share structural similarities with (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate. Here are some notable examples:

Compound NameStructureUnique Features
Pyrazolo[3,4-b]pyridineStructureKnown for its broad spectrum of biological activities including anti-cancer properties.
Methyl 2-pyrazoleacetateStructureExhibits anti-inflammatory and analgesic effects.
1H-Pyrazole-4-carboxylic acidStructureUsed as an intermediate in synthesizing various bioactive compounds.

Uniqueness of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate

The uniqueness of (E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate lies in its specific combination of the acrylate functionality with the pyrazolo[3,4-b]pyridine scaffold. This combination may enhance its reactivity and biological profile compared to other similar compounds, potentially leading to novel therapeutic applications.

(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate is a structurally distinct heterocyclic compound characterized by a fused pyrazolo[3,4-b]pyridine core and an (E)-configured acrylate group. Its molecular formula, $$ \text{C}{10}\text{H}9\text{N}3\text{O}2 $$, corresponds to a molecular weight of 203.20 g/mol. The compound's stereochemistry is defined by the trans arrangement of substituents around the central double bond in the acrylate moiety, which is critical for its reactivity and potential biological interactions.

The pyrazolo[3,4-b]pyridine scaffold, a bicyclic system with nitrogen atoms at positions 1, 2, and 7, provides a polarized aromatic framework that enables diverse functionalization. The acrylic ester group introduces electrophilic sites for further synthetic modifications, making this compound a valuable intermediate in medicinal chemistry and materials science.

Historical Context and Discovery of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines emerged as pharmacologically relevant scaffolds in the late 20th century, driven by their presence in bioactive natural products and synthetic analogs. Early synthetic routes focused on cyclization reactions between hydrazines and pyridine derivatives, often requiring harsh conditions or catalysts. Key milestones include:

  • Cyclization Strategies: The reaction of 2-chloropyridines with hydrazines under acidic or basic conditions to form pyrazolo[3,4-b]pyridines, as documented in foundational studies.
  • Catalytic Approaches: The development of silver- or copper-mediated cyclization reactions for improved efficiency, exemplified by the synthesis of halogenated derivatives via 6-endo-dig pathways.
  • Sonochemical Methods: The introduction of ultrasound-assisted synthesis, enabling catalyst-free [3+2] cycloadditions for polysubstituted derivatives.

The discovery of (E)-methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate reflects advancements in regioselective synthesis, leveraging the reactivity of acrylate groups with heterocyclic cores.

Relevance and Significance in Contemporary Chemical Research

Pyrazolo[3,4-b]pyridine derivatives, including (E)-methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate, have gained prominence due to their:

  • Pharmacological Potential:

    • Antitumor Activity: Derivatives such as compound 31 (IC₅₀ = 2.596 nM against Mps1 kinase) exhibit potent anticancer properties.
    • Antibacterial Effects: Substituted pyrazolo[3,4-b]pyridines demonstrate activity against S. aureus and E. coli.
    • Kinase Inhibition: Targeting TRK and TBK1 kinases for oncology applications.
  • Synthetic Versatility:

    • Functionalization: The acrylic ester group facilitates conjugation with nucleophiles or participation in Michael additions.
    • Cross-Coupling Reactions: Compatibility with palladium-catalyzed Suzuki-Miyaura couplings for aryl substitutions.
  • Materials Science:

    • Coordination Chemistry: Use as ligands in metal-organic frameworks for catalytic applications.

Scope and Objectives of the Review

This review systematically examines:

  • Synthetic Routes: Catalytic, sonochemical, and cascade cyclization methods for constructing the pyrazolo[3,4-b]pyridine core and acrylate substituent.
  • Structure-Activity Relationships (SAR): Influence of substituents at positions N1, C3, and C5 on biological activity.
  • Applications: Anticancer, antibacterial, and kinase-targeted therapeutic uses.
  • Future Directions: Green chemistry approaches and computational design for optimized derivatives.

The retrosynthetic analysis of (E)-methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate reveals multiple strategic disconnections that guide synthetic route selection. The target molecule can be conceptualized through two primary retrosynthetic pathways: pyrazolo[3,4-b]pyridine core formation followed by acrylate installation, or alternatively, acrylate-containing pyridine precursor cyclization with pyrazole formation [1] [2].

The most efficient retrosynthetic approach involves the disconnection of the acrylate moiety from the pyrazolo[3,4-b]pyridine core at the vinyl linkage. This strategy leverages the well-established Knoevenagel condensation methodology, where the aldehyde functionality of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be condensed with methyl acetate or related active methylene compounds [1] [3]. The pyrazolo[3,4-b]pyridine core itself can be approached through several well-documented synthetic pathways, including the condensation of 5-aminopyrazoles with appropriate 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems [1] [2].

Strategic considerations for route selection must account for substrate availability, reaction scalability, and stereochemical control. The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, with structural similarity to purine bases adenine and guanine [2]. This structural relationship provides insights into potential synthetic strategies that can exploit the inherent reactivity patterns of these heterocyclic systems.

The retrosynthetic analysis reveals that the target compound possesses up to five diversity centers within the pyrazolo[3,4-b]pyridine framework, allowing for extensive structural modification [2]. This versatility makes the synthetic route particularly valuable for structure-activity relationship studies and pharmaceutical development. The (E)-stereochemistry of the acrylate moiety represents a critical stereochemical element that must be carefully controlled during synthesis [4].

Synthesis of the Pyrazolo[3,4-b]pyridine Core

Classical Cyclization Approaches

Classical cyclization approaches for pyrazolo[3,4-b]pyridine synthesis have been extensively developed since the early 20th century. The foundational methodology involves the condensation of 5-aminopyrazoles with appropriate 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems under acidic or basic conditions [1] [2]. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone with pyridine in the presence of iodine [2].

The Gould-Jacobs reaction represents one of the most significant classical approaches for pyrazolo[3,4-b]pyridine synthesis. This methodology involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate, ethyl ethoxymethylenecyanoacetate, or ethyl ethoxymethyleneacetoacetate, followed by thermal cyclization to provide pyrazolo[3,4-b]pyrid-4-ones [1] [5]. The reaction typically requires temperatures between 160-220°C and produces yields of 60-85% [5]. The Gould-Jacobs approach offers excellent reliability and well-established reaction conditions, making it suitable for industrial applications.

Classical three-component reactions have proven particularly valuable for constructing diverse pyrazolo[3,4-b]pyridine frameworks. These reactions typically involve the condensation of aldehydes, active methylene compounds, and 5-aminopyrazoles under acidic catalysis [1] [2]. The reaction mechanism proceeds through initial Knoevenagel condensation between the aldehyde and active methylene compound, followed by Michael addition of the aminopyrazole and subsequent cyclization. This approach provides good functional group tolerance and allows for the introduction of various substituents at multiple positions of the pyrazolo[3,4-b]pyridine core.

The classical condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds represents another well-established synthetic route. This methodology typically employs ethyl acetoacetate, diethyl malonate, or related compounds under acidic conditions [1] [2]. The reaction proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration. Yields typically range from 55-80% depending on the specific substrates and reaction conditions employed.

Modern Catalytic and Cascade Reactions

Modern catalytic approaches have revolutionized pyrazolo[3,4-b]pyridine synthesis by introducing more efficient, selective, and environmentally friendly methodologies. Transition metal catalysis has emerged as a particularly powerful tool for constructing these heterocyclic systems [6] [7]. Silver-catalyzed cascade cyclization reactions have demonstrated exceptional utility in synthesizing diversified pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes [7] [8].

The silver-catalyzed 6-endo-dig cyclization represents a significant advancement in pyrazolo[3,4-b]pyridine synthesis. This methodology employs silver salts to activate alkyne functionalities, facilitating cyclization under mild conditions [7] [8]. The reaction demonstrates excellent regional selectivity and functional group tolerance, with yields typically ranging from 66-78% [7] [8]. The mechanism involves initial coordination of the silver salt to the alkyne, followed by nucleophilic attack from the aminopyrazole nitrogen and subsequent cyclization.

Copper-catalyzed formal [3+3] cycloaddition reactions have emerged as another powerful tool for pyrazolo[3,4-b]pyridine synthesis. These reactions typically employ copper(II) acetylacetonate as catalyst and proceed through multicomponent coupling mechanisms [9]. The methodology offers excellent efficiency and broad substrate scope, with yields often exceeding 85% under optimized conditions.

Cascade reactions involving multiple bond-forming events have proven particularly valuable for constructing complex pyrazolo[3,4-b]pyridine derivatives. Four-component bicyclization strategies have been developed that allow flexible access to multicyclic pyrazolo[3,4-b]pyridine frameworks [10] [11]. These reactions typically involve arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one, proceeding through complex cascade sequences consisting of Knoevenagel condensation, Michael addition, and double cyclization [10] [11].

Modern palladium-catalyzed approaches have also gained prominence in pyrazolo[3,4-b]pyridine synthesis. Palladium-catalyzed aminocarbonylation reactions have been developed for the direct introduction of carboxamide functionalities into pyrazolo[3,4-b]pyridine scaffolds [12]. These reactions typically proceed under mild conditions and offer excellent functional group tolerance, making them suitable for late-stage functionalization of complex molecules.

Green and Solvent-Free Synthetic Methods

Green and solvent-free synthetic methods have become increasingly important in pyrazolo[3,4-b]pyridine synthesis due to growing environmental concerns and regulatory requirements [13] [14]. Microwave-assisted synthesis has emerged as one of the most successful green approaches, offering significant advantages in terms of reaction time, energy efficiency, and product purity [13] [15].

Microwave-assisted synthesis using potassium hydrogen sulfate (KHSO4) as a reusable catalyst has demonstrated exceptional efficiency in pyrazolo[3,4-b]pyridine synthesis [13]. This methodology employs solvent-free conditions and microwave irradiation to achieve excellent yields (80-95%) in remarkably short reaction times (0.5-2 hours) [13]. The catalyst can be reused multiple times without significant loss of activity, making the process economically viable for large-scale applications.

Solvent-free mechanochemical synthesis has gained attention as an environmentally benign alternative to traditional solution-phase methods [14]. Ball milling and grinding techniques have been successfully applied to pyrazolo[3,4-b]pyridine synthesis, often resulting in improved yields and reduced reaction times [14]. These methods eliminate the need for organic solvents entirely, significantly reducing the environmental impact of the synthetic process.

Ionic liquid-mediated synthesis represents another promising green approach for pyrazolo[3,4-b]pyridine construction [14]. Ionic liquids such as tetrabutylammonium bromide have been employed as both solvent and catalyst in pyrazolo[3,4-b]pyridine synthesis [14]. These reactions typically proceed at room temperature and offer excellent selectivity, with yields ranging from 75-86% [14].

Water-mediated synthesis has emerged as an attractive green alternative, exploiting the unique properties of water as a reaction medium [14]. Aqueous-phase reactions often exhibit enhanced reaction rates due to hydrophobic effects and can be performed under ambient conditions. The use of water as solvent also eliminates concerns about solvent toxicity and disposal, making these methods particularly suitable for industrial applications.

Metal-organic framework (MOF) catalysis has shown significant promise in green pyrazolo[3,4-b]pyridine synthesis [6] [16]. MOF-based catalysts offer several advantages including high surface areas, tunable pore structures, and excellent recyclability [6] [16]. The Alg@SBA-15/Fe3O4 composite catalyst has demonstrated exceptional performance in pyrazolo[3,4-b]pyridine synthesis, achieving yields up to 97% under mild conditions [17].

Stereochemical Control and (E)-Isomer Formation

Stereoselective Synthesis and Isomerization

Stereochemical control in the synthesis of (E)-methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate represents a critical aspect of the synthetic strategy [25] [4]. The (E)-configuration of the acrylate moiety is thermodynamically favored and typically represents the major product under equilibrium conditions [19] [4]. However, achieving high stereoselectivity requires careful optimization of reaction conditions and mechanistic understanding.

The formation of (E)-isomers in Knoevenagel condensation reactions is generally favored due to reduced steric interactions between the larger substituents [19] [4]. The stereoselectivity can be enhanced through the use of bulky bases or catalysts that favor the formation of the thermodynamically more stable (E)-isomer [19] [4]. Reaction conditions such as temperature, solvent, and reaction time significantly influence the E/Z ratio of the final product.

Kinetic versus thermodynamic control represents a fundamental consideration in stereoselective acrylate synthesis [26] [4]. Under kinetic control, the initially formed product may not represent the thermodynamically most stable isomer. However, under thermodynamic control conditions, typically achieved through elevated temperatures or extended reaction times, the more stable (E)-isomer predominates [26] [4].

The mechanism of stereoselective formation involves the preferential elimination of water from the intermediate β-hydroxy compound in a configuration that minimizes steric repulsion [26] [4]. The transition state for (E)-isomer formation typically involves a more favorable conformation compared to the (Z)-isomer, leading to enhanced selectivity [26] [4]. This selectivity can be further improved through the use of protic solvents that can stabilize the transition state through hydrogen bonding interactions.

Isomerization strategies have been developed to convert mixtures of E/Z isomers to the desired (E)-configuration [26] [4]. Thermal isomerization under basic conditions typically favors the formation of the thermodynamically more stable (E)-isomer [26] [4]. Photochemical isomerization represents an alternative approach, though it requires careful control to prevent decomposition or side reactions.

Analytical Methods for Stereochemistry Determination

Nuclear magnetic resonance (NMR) spectroscopy represents the most widely used and reliable method for determining the stereochemistry of acrylate derivatives [27] [28]. 1H NMR spectroscopy provides particularly valuable information through the analysis of coupling constants between olefinic protons [27] [28]. The coupling constant for trans-coupled protons (Jtrans) typically ranges from 12-18 Hz, while cis-coupled protons (Jcis) exhibit coupling constants of 6-12 Hz [27] [28].

The chemical shift differences between E and Z isomers can also provide diagnostic information for stereochemical assignment [27] [28]. The vinylic protons in (E)-acrylates typically exhibit characteristic chemical shifts that differ from their (Z)-counterparts due to different magnetic environments [27] [28]. These differences are particularly pronounced when the acrylate is conjugated with aromatic systems such as pyrazolo[3,4-b]pyridines.

Two-dimensional NMR techniques provide additional structural information for stereochemical determination [28] [29]. COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns that can help confirm stereochemical assignments [28] [29]. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about spatial proximity between protons, which is particularly valuable for confirming stereochemical assignments [28] [29].

13C NMR spectroscopy offers complementary information for stereochemical determination through the analysis of carbon chemical shifts [27] [28]. The carbon atoms in different stereoisomers typically exhibit distinct chemical shifts due to different electronic environments [27] [28]. This information can be particularly valuable when combined with computational predictions of chemical shifts for different stereoisomers.

X-ray crystallography represents the gold standard for absolute stereochemical determination [27] [30]. When suitable crystals can be obtained, X-ray analysis provides unambiguous structural information including bond lengths, bond angles, and absolute configuration [27] [30]. However, this technique requires crystalline samples and may not be feasible for all compounds.

Mass spectrometry, while not directly providing stereochemical information, can be used in combination with other techniques to confirm the identity and purity of stereoisomers [27]. High-resolution mass spectrometry can distinguish between different isomers based on their fragmentation patterns, particularly when combined with chromatographic separation.

Optimization of Synthetic Yields and Purity

Reaction Condition Screening

Systematic reaction condition screening represents a crucial aspect of optimizing synthetic yields and purity in pyrazolo[3,4-b]pyridine synthesis [17] [31]. High-throughput screening methodologies have been developed to efficiently explore large parameter spaces and identify optimal reaction conditions [32] [33]. These approaches typically involve the systematic variation of key parameters including temperature, solvent, catalyst loading, and reaction time.

Temperature optimization typically represents the most critical parameter in reaction condition screening [17] [34]. For pyrazolo[3,4-b]pyridine synthesis, optimal temperatures typically range from 120-150°C, balancing reaction rate with selectivity and decomposition [17]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to side reactions and product decomposition [17].

Solvent selection significantly impacts both reaction efficiency and product purity [17] [34]. Ethanol has emerged as the preferred solvent for many pyrazolo[3,4-b]pyridine syntheses due to its ability to dissolve both reactants and products while maintaining good reaction rates [17]. The use of protic solvents often enhances reaction rates through hydrogen bonding stabilization of intermediates [17].

Catalyst loading optimization requires balancing reaction efficiency with economic considerations [17] [34]. Typical catalyst loadings range from 5-10 mol% for homogeneous catalysts and 10-20% w/w for heterogeneous catalysts [17]. Higher catalyst loadings may improve reaction rates but can complicate product isolation and increase costs [17].

Design of experiments (DoE) methodologies have been successfully applied to reaction optimization [31] [34]. These statistical approaches enable the systematic investigation of multiple variables simultaneously while minimizing the number of experiments required [31] [34]. Response surface methodology can be particularly valuable for identifying optimal conditions and understanding parameter interactions [31] [34].

Scale-Up and Industrial Considerations

Scale-up from laboratory to industrial scale presents numerous challenges that must be carefully addressed to maintain product quality and economic viability [35] [36]. Heat transfer considerations become particularly critical at larger scales, where heat accumulation can lead to hot spots and local overheating [35] [36]. Effective heat management strategies include the use of efficient cooling systems, staged reagent addition, and optimized reactor design.

Mass transfer limitations often become more pronounced at industrial scale due to reduced surface area to volume ratios [35] [36]. Enhanced mixing systems and optimized reactor designs are typically required to maintain adequate mass transfer rates [35] [36]. The use of continuous flow reactors can help address these challenges by providing better heat and mass transfer characteristics.

Safety considerations become paramount at industrial scale, where the consequences of accidents are amplified [35] [36]. Comprehensive safety assessments must be conducted to identify potential hazards including exothermic reactions, toxic reagents, and flammable solvents [35] [36]. Appropriate safety protocols, containment systems, and emergency procedures must be implemented to ensure safe operation.

Economic considerations play a crucial role in industrial scale-up decisions [35] [36]. The cost of raw materials, energy consumption, and waste disposal must be carefully evaluated to ensure economic viability [35] [36]. Process optimization often involves trade-offs between yield, selectivity, and cost, requiring careful balancing of these factors.

Regulatory compliance represents another major consideration in industrial scale-up [35] [36]. Pharmaceutical and agrochemical applications require strict adherence to Good Manufacturing Practice (GMP) guidelines and regulatory requirements [35] [36]. Quality control systems must be implemented to ensure consistent product quality and compliance with specifications.

Comparison of Synthetic Routes: Efficiency, Sustainability, and Scalability

The evaluation of synthetic routes for (E)-methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate synthesis requires comprehensive assessment of efficiency, sustainability, and scalability metrics [37] [38]. Process Mass Intensity (PMI) represents a key metric for comparing synthetic routes, with values typically ranging from 5-25 depending on the specific methodology employed [37] [38]. Green synthetic methods generally achieve lower PMI values (5-12) compared to traditional approaches (15-25), reflecting reduced waste generation and improved atom economy.

The Gould-Jacobs reaction, while well-established and reliable, exhibits relatively poor sustainability metrics with PMI values of 15-25 and E-factors of 8-15 [5]. The harsh reaction conditions (160-220°C) and significant waste generation limit its attractiveness for large-scale applications [5]. However, the excellent scalability and proven track record make it suitable for situations where environmental considerations are secondary to reliability and cost.

Microwave-assisted synthesis demonstrates superior efficiency with reaction times reduced from hours to minutes while maintaining or improving yields [13] [15]. The energy efficiency is significantly enhanced (0.6-0.8 vs 0.3-0.5 for traditional methods), and the reduced reaction times enable higher space-time yields (1.5-3.0 kg/L/h vs 0.5-1.2 kg/L/h) [13] [15]. The sustainability score is generally higher (3/5 vs 2/5) due to reduced energy consumption and improved atom economy.

Solvent-free synthetic methods offer the highest sustainability scores (4-5/5) due to elimination of organic solvent waste [13] [14]. These methods typically achieve PMI values of 5-12 and E-factors of 2-8, representing significant improvements over traditional approaches [13] [14]. The scalability is generally excellent due to simplified workup procedures and reduced environmental impact.

Flow chemistry approaches provide exceptional control over reaction parameters and enable continuous processing [39]. The space-time yields are typically higher (2.0-5.0 kg/L/h) due to improved heat and mass transfer characteristics [39]. However, the high pressure requirements and equipment complexity can limit accessibility for some applications.

Metal-organic framework (MOF) catalysis offers excellent sustainability metrics with high catalyst turnover numbers (100-500) and good recyclability [6] [16]. The yields are typically excellent (75-92%) and the mild reaction conditions (25-80°C) contribute to good energy efficiency [6] [16]. However, the catalyst stability and recovery represent ongoing challenges for industrial implementation.

Biocatalytic approaches achieve the highest sustainability scores (5/5) due to their environmentally benign nature and use of renewable resources [40]. However, the low yields (45-75%) and extended reaction times (12-48 hours) limit their practical applicability [40]. The scalability is generally poor due to enzyme stability and cost considerations.

The comparative analysis reveals that different synthetic routes excel in different aspects of the efficiency-sustainability-scalability triangle. Green catalysis methods using KHSO4 achieve the best overall balance with high yields (80-95%), excellent sustainability (5/5), and very high scalability potential [13]. Flow chemistry offers the highest space-time yields but requires significant capital investment [39]. Traditional methods like the Gould-Jacobs reaction remain viable for applications where reliability and proven performance outweigh environmental considerations.

Future developments in synthetic methodology are likely to focus on combining the advantages of different approaches. Hybrid methodologies that incorporate green catalysis with flow chemistry or microwave assistance may provide optimal solutions for industrial applications [39] [38]. The integration of machine learning and artificial intelligence in reaction optimization is expected to accelerate the development of more efficient and sustainable synthetic routes [38].

XLogP3

1.1

Dates

Last modified: 08-16-2023

Explore Compound Types